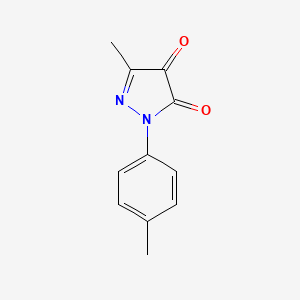

3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

62349-57-9 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3 |

InChI Key |

WOUIVMKEXPGXKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 P Tolyl 1h Pyrazole 4,5 Dione and Analogues

Classical and Established Synthetic Routes to Pyrazole-4,5-diones

Traditional methods for synthesizing the pyrazole (B372694) core remain fundamental in organic chemistry. These routes typically involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable precursor, a reaction famously known as the Knorr pyrazole synthesis. researchgate.netjk-sci.com

Synthesis from Dicarbonyl Precursors

The Knorr pyrazole synthesis is a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.net For the synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione, a plausible route begins with the reaction of p-tolylhydrazine with an acetoacetic ester derivative, such as ethyl acetoacetate, to form the corresponding pyrazolone (B3327878), 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one. google.comyoutube.com

Subsequent oxidation of the CH₂ group at the 4-position of the pyrazolone ring is required to yield the desired 4,5-dione. While direct synthesis protocols are not extensively detailed in the literature, this two-step process—cyclocondensation followed by oxidation—represents a classical and viable pathway. vulcanchem.com The reaction of various 1,3-diketones with hydrazines in the presence of catalysts like ethylene (B1197577) glycol or under solvent-free conditions has been shown to produce pyrazole derivatives in good to excellent yields. mdpi.comresearchgate.net

Condensation Reactions Involving Hydrazines

Condensation reactions are central to pyrazole synthesis. chim.it The reaction between a hydrazine, such as p-tolylhydrazine, and a β-ketoester, like ethyl acetoacetate, is a widely used method to produce the pyrazolone core. youtube.commdpi.com The initial condensation typically occurs between the more reactive ketone carbonyl of the dicarbonyl compound and one of the nitrogen atoms of the hydrazine, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the stable heterocyclic pyrazole ring. jk-sci.com

The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by simply varying the substitution on the hydrazine and the dicarbonyl component. mdpi.com For instance, using substituted arylhydrazines and various 1,3-diketones allows for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Modern and Green Chemical Approaches for Pyrazole-4,5-dione Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for pyrazole synthesis. These modern approaches emphasize the use of catalysts, multicomponent reactions, and environmentally benign reaction conditions to reduce waste, energy consumption, and the use of hazardous materials. tandfonline.com

Catalytic Strategies (e.g., Organocatalysis, Metal-Catalyzed Transformations)

Catalysis offers a powerful tool for the synthesis of complex pyrazole-4,5-dione analogues with high efficiency and stereoselectivity. Both metal-based and organic catalysts have been successfully employed.

Metal-Catalyzed Transformations: Copper catalysts have proven particularly effective in the enantioselective alkynylation of pyrazole-4,5-diones with terminal alkynes. acs.orgacs.org These reactions, utilizing chiral ligands, produce chiral tertiary propargylic alcohols bearing a pyrazolone motif in excellent yields (up to 99%) and enantioselectivities (up to 99% ee). acs.orgacs.org Similarly, catalytic enantioselective additions of diorganozinc reagents to pyrazole-4,5-diones have been developed using chiral amino alcohol ligands, yielding chiral cyclic tertiary alcohols with high yields and enantioselectivities. researchgate.netnih.gov

Organocatalysis: Organocatalysis has emerged as a robust, metal-free alternative for asymmetric synthesis. researchgate.net Bifunctional organocatalysts, such as those derived from quinine, have been used to catalyze reactions like the vinylogous aldol (B89426) reaction between 3-alkylidene-2-oxindoles and pyrazole-4,5-diones. rsc.org These reactions create functionally rich 4,4-disubstituted pyrazolones. The catalyst activates the pyrazole-4,5-dione through hydrogen bonding while simultaneously facilitating the deprotonation of the nucleophile, guiding the stereochemical outcome of the reaction. rsc.org

| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |

| CuI / Chiral Ligand | Pyrazole-4,5-dione, Terminal Alkyne | Chiral Propargylic Alcohols | Up to 99% | Up to 99% | acs.orgacs.org |

| Chiral Amino Alcohol | Pyrazole-4,5-dione, Diorganozinc Reagent | Chiral Cyclic Tertiary Alcohols | Up to 97% | Up to 95% | researchgate.netnih.gov |

| Quinine-derived Benzamide | Pyrazole-4,5-dione, 3-Alkylidene-2-oxindole | 4,4-Disubstituted Pyrazolones | Good | High | rsc.org |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.org Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds.

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile (B47326), a hydrazine derivative, and a β-ketoester, often under catalytic conditions. tandfonline.commdpi.com These one-pot syntheses are operationally simple and avoid the isolation of intermediates, saving time and resources. nih.gov Five-component reactions have also been reported for creating even more complex pyrazolo-fused pyridopyrimidine-diones in water, highlighting the power of MCRs in green synthesis. nih.gov

| No. of Components | Reactants | Product Scaffold | Catalyst/Solvent | Key Advantages | Reference |

| Four | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazole | Choline (B1196258) Chloride/Urea (B33335) (DES) | High yields, short reaction time, avoids hazardous solvents | tandfonline.com |

| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehyde, Dimedone, Et₂NH | Pyrazole-dimedone derivatives | Water | Ambient temperature, simple work-up | mdpi.com |

| Five | Hydrazine hydrate, Ethyl acetoacetate, 1,3-Dimethyl barbituric acid, Aldehyde, Ammonium (B1175870) acetate (B1210297) | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Water | High complexity, green solvent | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

The use of alternative reaction media and energy sources is a key aspect of green chemistry, aiming to minimize the environmental impact of chemical synthesis.

Deep Eutectic Solvents (DES): Deep eutectic solvents have gained traction as green, biodegradable, and inexpensive alternatives to volatile organic solvents. nih.gov A DES, typically a mixture of a quaternary ammonium salt (like choline chloride) and a hydrogen-bond donor (like urea or glycerol), can act as both the solvent and catalyst. tandfonline.combhu.ac.in The synthesis of various pyrazole and pyranopyrazole derivatives has been successfully demonstrated in DES, often resulting in high yields and simplified work-up procedures. tandfonline.comresearchgate.net

Ultrasonic and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwaves can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com Ultrasound-assisted synthesis of pyrazoline derivatives in DES has been shown to reduce reaction times from hours to minutes, with improved yields. mdpi.com Similarly, microwave-assisted, solvent-free syntheses of pyrazole derivatives provide an efficient and environmentally friendly protocol by directly supplying energy to the reactants. researchgate.netmdpi.com

| Green Condition | Reactants | Product | Advantages | Reference(s) |

| Deep Eutectic Solvent | Chalcone (B49325), Phenyl hydrazine | 4,5-dihydro-1H-pyrazole | Avoids toxic catalysts and volatile solvents, increased yield | bhu.ac.in |

| Ultrasonic Irradiation | Chalcone-like heteroanalogues, Hydrazines | 1,3-diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles | Shorter reaction times (2-20 min), good yields (65-80%), simple work-up | mdpi.comresearchgate.net |

| Solvent-Free (Microwave) | 1,3-Diketone, Hydrazine | Pyrazole derivatives | Shorter reaction times, high yields, energy efficiency | researchgate.netresearchgate.netmdpi.com |

Asymmetric Synthesis of Chiral Pyrazole-4,5-dione Derivatives

The creation of stereogenic centers, particularly quaternary centers, on the pyrazolone ring is a significant synthetic challenge. Researchers have developed several powerful catalytic asymmetric methods to address this, enabling the synthesis of enantioenriched pyrazole-4,5-dione derivatives with high levels of stereocontrol. These methods primarily involve the reaction of the pyrazole-4,5-dione core, or its ketimine derivatives, with various electrophiles and nucleophiles under the influence of chiral catalysts.

Enantioselective Alkynylation Reactions

The enantioselective addition of terminal alkynes to the carbonyl group of pyrazole-4,5-diones is a direct method for synthesizing chiral tertiary propargylic alcohols. These products are valuable building blocks for more complex molecules. Copper-catalyzed systems have proven particularly effective for this transformation.

One approach utilizes a copper(I) iodide (CuI) catalyst with a chiral cyclohexane-based N,P-ligand. This system effectively catalyzes the reaction between various terminal alkynes and pyrazole-4,5-diones, affording the corresponding chiral propargylic alcohols in high yields (82–99%) and excellent enantioselectivities (up to 98% ee). researchgate.netrsc.orgchemrxiv.org Notably, by using diastereomeric ligands, it is possible to access both enantiomers of the desired product. researchgate.netrsc.orgchemrxiv.org

Another successful system employs a copper/PyBisulidine catalyst. This method also provides access to chiral tertiary propargylic alcohols bearing the pyrazolone motif with excellent outcomes, achieving yields of up to 99% and enantioselectivities as high as 99% ee under mild reaction conditions. escholarship.orgnih.gov Mechanistic studies suggest that a monomeric copper catalyst is the active species in this transformation. escholarship.orgnih.gov The optimization of this reaction identified PyBisulidine as a highly effective ligand and a mixed solvent system of Et₂O/THF as optimal. escholarship.org

| Catalyst System | Chiral Ligand | Substrates | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| CuI (2.5 mol%) | Chiral cyclohexane-based N,P-ligand (L15) (3 mol%) | Pyrazole-4,5-diones and Terminal Alkynes | 82-99% | Up to 98% |

| Copper/PyBisulidine | PyBisulidine (L6) | Pyrazole-4,5-diones and Terminal Alkynes | Up to 99% | Up to 99% |

Asymmetric Mannich Reactions Involving Pyrazole-4,5-dione Ketimines

The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation and the synthesis of chiral β-amino carbonyl compounds. In the context of pyrazolones, ketimines derived from pyrazole-4,5-diones serve as effective electrophiles. These reactions allow for the construction of a quaternary stereocenter at the C-4 position of the pyrazolone ring.

Organocatalysis, particularly with quinine-derived squaramides, has been successfully applied to these reactions. For instance, the reaction of N-Boc ketimines derived from pyrazolin-5-ones with 1,3-dicarbonyl compounds proceeds smoothly with a low catalyst loading (2 mol%) to give 4-amino-5-pyrazolone derivatives. researchgate.net These products, which contain both β-diketone and pyrazolinone motifs, are obtained in excellent yields (up to 90%) and with high enantioselectivities (up to 94:6 er). researchgate.net

This methodology has been extended to other nucleophiles as well. The diastereo- and enantioselective Mannich reaction of 3-fluorooxindoles with N-aryl pyrazole-4,5-dione-derived ketimines, catalyzed by a dihydroquinine-derived squaramide, produces complex products containing an amino-pyrazolone-oxindole scaffold with two adjacent tetrasubstituted stereocenters. researchgate.netdicp.ac.cn This reaction achieves high to excellent yields and excellent stereoselectivities (up to >99% ee and >20:1 dr). dicp.ac.cn These methods provide a direct route to enantioenriched 4-aminopyrazolone cores with a quaternary carbon center. researchgate.net

| Catalyst | Nucleophile | Electrophile | Yield | Enantioselectivity | Diastereoselectivity |

|---|---|---|---|---|---|

| Quinine-derived squaramide (2 mol%) | 1,3-Dicarbonyl Compounds | N-Boc pyrazolinone ketimines | Up to 90% | Up to 94:6 er | N/A |

| Dihydroquinine-derived squaramide | 3-Fluorooxindoles | N-Aryl pyrazole-4,5-dione-derived ketimines | Up to 98% | Up to >99% ee | >20:1 dr |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations, including the synthesis of complex spirocyclic systems. In the realm of pyrazolones, NHC catalysis has enabled novel annulation strategies for constructing chiral spirocyclic pyrazolone derivatives.

One such strategy is the [3+2]-asymmetric annulation of 1H-pyrazol-4,5-diones with β-bromoenals. This reaction, catalyzed by a chiral NHC, produces chiral spiropyrazolone-butenolides in good yields (up to 88%) and with high enantioselectivities (up to 97:3 er). The reaction is general for a range of aryl and heteroaryl β-bromo-α,β-unsaturated aldehydes and 1,3-disubstituted pyrazolones.

Another example involves the NHC-catalyzed [3+2] annulation of enals with 1H-pyrazol-4,5-diones, leading to the synthesis of novel spirocyclic pyrazolone γ-butyrolactones. This reaction proceeds with full diastereoselectivity and high enantioselectivity. Computational studies have been employed to elucidate the reaction mechanism and the origin of the observed stereoselectivity. Additionally, NHC-catalyzed [4+2] annulation reactions of α-arylidene pyrazolinones with γ-chloroenals have been developed to afford spirocyclohexane pyrazolones in good yields and with excellent enantioselectivities (up to >99% ee).

| Annulation Type | Reactants | Product | Yield | Enantioselectivity |

|---|---|---|---|---|

| [3+2] Annulation | 1H-Pyrazol-4,5-diones and β-Bromoenals | Spiropyrazolone-butenolides | Up to 88% | Up to 97:3 er |

| [3+2] Annulation | 1H-Pyrazol-4,5-diones and Enals | Spirocyclic pyrazolone γ-butyrolactones | High | High |

| [4+2] Annulation | α-Arylidene pyrazolinones and γ-Chloroenals | Spirocyclohexane pyrazolones | Up to 86% | Up to >99% ee |

Chiral Phosphoric Acid Catalysis in Pyrazolone Derivatives Synthesis

Chiral phosphoric acids (CPAs) are a powerful class of Brønsted acid organocatalysts capable of promoting a wide array of asymmetric transformations. While their application directly to this compound is less documented, their utility in synthesizing chiral pyrazole-based compounds is well-established, particularly for creating unnatural α-amino acid derivatives.

An enantioselective synthesis of pyrazole-based α-amino acid derivatives has been achieved through the asymmetric reaction of N-aryl-5-amino-pyrazoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral spirocyclic phosphoric acid. researchgate.net This method allows for the creation of products with tetrasubstituted carbon stereocenters in good to excellent yields (67–98%) and with high enantioselectivities (73–99% ee). researchgate.net The reaction is tolerant of a variety of substituents on both the pyrazole and the imino ester components. researchgate.net The resulting products, containing a free amino group, are amenable to further synthetic transformations, highlighting the utility of this approach. researchgate.net

| Catalyst | Reactants | Product Type | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral Spirocyclic Phosphoric Acid | N-Aryl-5-amino-pyrazoles and β,γ-Alkynyl-α-imino esters | Unnatural α-amino acid derivatives | 67-98% | 73-99% |

Derivatization and Structural Transformations of the 3 Methyl 1 P Tolyl 1h Pyrazole 4,5 Dione Core

Functionalization Strategies at C-4 and C-5 Positions of the Pyrazole (B372694) Ring

The C-4 and C-5 positions of the pyrazole-4,5-dione ring are prime sites for chemical modification. The active methylene (B1212753) group at the C-4 position in the pyrazol-5-one tautomer is particularly susceptible to a range of condensation and addition reactions, while the C-5 carbonyl group often participates in subsequent cyclization steps.

Key functionalization strategies include:

Knoevenagel Condensation: The most common reaction at the C-4 position involves the Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. nih.govmdpi.com This reaction, typically carried out in the presence of a basic catalyst or under catalyst-free conditions, yields 4-arylmethylene derivatives. mdpi.commdpi.com These derivatives serve as crucial intermediates for further synthetic transformations. rsc.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) is used to introduce a formyl group (-CHO) at the C-4 position, producing 4-formyl-3-methyl-1-(p-tolyl)pyrazol-5-one. mdpi.comresearchgate.netsemnan.ac.ir This formyl derivative is a valuable precursor for the synthesis of other heterocyclic systems. nih.govdoi.org

C-Acylation: Selective acylation at the C-4 position can be achieved using acyl chlorides in the presence of a base like calcium hydroxide. nih.gov This method allows for the introduction of various aroyl groups, further diversifying the pyrazolone (B3327878) structure.

Michael Addition: The pyrazolone nucleus can act as a Michael donor, adding to α,β-unsaturated systems. Conversely, the 4-arylmethylene derivatives produced via Knoevenagel condensation are excellent Michael acceptors, reacting with a second equivalent of the pyrazolone to form 4,4'-(arylmethylene)bis(pyrazol-5-ol)s. mdpi.comresearchgate.netnih.gov This tandem Knoevenagel-Michael reaction is often a facile, one-pot process. mdpi.com

Synthesis of Spirocyclic Pyrazolone Derivatives Fused at the Pyrazole-4,5-dione Moiety

The pyrazole-4,5-dione core is an effective precursor for the construction of spirocyclic systems, where a single carbon atom (the C-4 position) is part of two rings. These structures are synthesized by reacting the pyrazolone with bifunctional electrophiles.

One prominent strategy involves a tandem Knoevenagel condensation followed by an intramolecular cyclization. For instance, the reaction of 3-methyl-1-(p-tolyl)-pyrazol-5-one with isatin (B1672199) (which contains a reactive ketone) and an active methylene compound like malononitrile (B47326) can lead to the formation of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. In this multi-component reaction, the C-4 position of the pyrazolone initially attacks the isatin carbonyl, and subsequent reactions lead to the formation of the fused pyran ring, creating the spiro center at the original C-4 position. Similarly, spirocyclohexanone derivatives can also be prepared from pyrazolones.

Formation of Fused Heterocyclic Systems Incorporating the Pyrazole-4,5-dione Structure

The reactivity of the pyrazole-4,5-dione core allows for its annulation with other ring systems, leading to the formation of complex, fused heterocyclic structures with significant chemical and biological interest.

Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are among the most frequently synthesized derivatives of pyrazolones. The most common and efficient method for their synthesis is a one-pot, four-component reaction. This reaction typically involves the condensation of 3-methyl-1-(p-tolyl)-pyrazol-5-one (generated in situ from p-tolylhydrazine and ethyl acetoacetate), an aromatic aldehyde, and an active methylene compound such as malononitrile. The reaction sequence generally proceeds through an initial Knoevenagel condensation of the aldehyde with the pyrazolone, followed by a Michael addition of the active methylene compound to the resulting arylidene intermediate, and a final intramolecular O-cyclization involving the C-5 carbonyl group. The use of various substituted aldehydes allows for the creation of a library of pyrano[2,3-c]pyrazole derivatives.

Table 1: Synthesis of 6-amino-3-methyl-1-(p-tolyl)-4-(aryl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

| Aldehyde (Ar-CHO) | Product (Ar group) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | Phenyl | 93 | |

| 4-Methylbenzaldehyde | p-tolyl | 91 | |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 92 | |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 90 | |

| Thiophene-2-carbaldehyde | Thiophen-2-yl | 89 |

Pyrazolone-γ-Butyrolactones

The synthesis of γ-butyrolactone rings fused to the pyrazolone core is a less commonly reported transformation. However, general methodologies for γ-butyrolactone synthesis can be adapted. One potential route involves the reaction of a C-4 functionalized pyrazolone with a suitable three-carbon building block. For instance, a multi-component reaction between a pyrazole carbaldehyde, ethyl pyruvate, and N-bromosuccinimide has been shown to produce γ-butyrolactones, proceeding through a condensation followed by intramolecular cyclization. Another approach could involve the Michael addition of the C-4 position of the pyrazolone to an α,β-unsaturated ester, followed by cyclization. The hydrogenation of maleic anhydride (B1165640) and its derivatives is a well-established industrial route to γ-butyrolactone, suggesting that a pyrazolone-fused maleic anhydride derivative could be a viable precursor. researchgate.net

Coumarin-Fused Pyrazolone Derivatives

Coumarin-fused pyrazolones can be synthesized through condensation reactions between pyrazolone derivatives and reactive coumarin (B35378) species. A common strategy involves the reaction of 3-methyl-1-(p-tolyl)-pyrazol-5-one with 4-hydroxycoumarin. This reaction can proceed via different pathways depending on the specific reagents used. For example, a reaction with amines in the presence of paraformaldehyde can yield Mannich bases. Another approach is the reaction of chalcone (B49325) derivatives of coumarin with hydrazines to form pyrazolyl coumarins. These methods link the two heterocyclic systems, creating hybrid molecules with potential applications in medicinal chemistry.

Introduction of Diverse Substituents on the p-tolyl Group and the Pyrazole-4,5-dione System

The diversity of pyrazolone derivatives can be significantly expanded by introducing various substituents onto the N-1 aryl ring (the p-tolyl group) and other positions of the heterocyclic system.

Functionalization of the pyrazole-4,5-dione system itself is achieved through the reactions described in the preceding sections, such as condensations at C-4 and the formation of fused rings. These transformations allow for the introduction of a vast range of functional groups and structural motifs onto the core pyrazolone scaffold.

Modifications through Hydrazone Formation

The core structure of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione is amenable to various structural transformations, including the formation of hydrazone derivatives. This modification is most commonly achieved at the C4 position of the corresponding 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one, which possesses an active methylene group. The reaction typically involves the coupling of the pyrazolone with a diazonium salt, a process that results in the formation of a 4-arylhydrazono derivative.

The synthesis of these hydrazones is a significant area of research due to their chemical properties and potential applications. The general synthetic route involves the diazotization of an appropriate aromatic amine, followed by a coupling reaction with the 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction at the active C4 position is a well-established method for the preparation of azo compounds, which exist in tautomeric equilibrium with their hydrazone form. The hydrazone tautomer is generally considered to be the more stable form in the solid state.

Detailed research findings have demonstrated the versatility of this reaction. For instance, the coupling reaction of diazonium salts with pyrazol-5-ones can be carried out under mild conditions, often in an aqueous or alcoholic medium, with the pH adjusted to facilitate the reaction. The resulting 4-arylhydrazono-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one derivatives are typically colored solids, and their structures can be confirmed using various spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

The reaction can be generalized as follows: An aromatic amine is first converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures (0-5 °C). This diazonium salt is then added to a solution of 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one, leading to the formation of the 4-arylhydrazono product. The nature of the substituent on the aromatic amine used for diazotization can be varied to produce a library of different hydrazone derivatives, each with unique electronic and steric properties.

A representative table of compounds that can be synthesized through this methodology is provided below, illustrating the diversity of structures that can be accessed.

| Compound Name | Aromatic Amine Precursor |

| 3-methyl-4-(phenylhydrazono)-1-(p-tolyl)-1H-pyrazol-5(4H)-one | Aniline |

| 4-((4-chlorophenyl)hydrazono)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one | 4-chloroaniline |

| 3-methyl-4-((4-nitrophenyl)hydrazono)-1-(p-tolyl)-1H-pyrazol-5(4H)-one | 4-nitroaniline |

| 3-methyl-4-(p-tolylhydrazono)-1-(p-tolyl)-1H-pyrazol-5(4H)-one | p-toluidine |

| 4-((4-methoxyphenyl)hydrazono)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one | p-anisidine |

Mechanistic Investigations and Reaction Pathways Involving 3 Methyl 1 P Tolyl 1h Pyrazole 4,5 Dione

Elucidation of Catalytic Cycles in Asymmetric Transformations

The utility of pyrazole-4,5-diones in asymmetric synthesis is prominently demonstrated in catalytic enantioselective reactions, such as the addition of diorganozinc reagents. nih.gov These transformations rely on a carefully orchestrated catalytic cycle to generate chiral tertiary alcohols with high yield and enantioselectivity. A general cycle begins with the coordination of a chiral ligand, often an amino alcohol, to the diorganozinc reagent. This complex then interacts with the pyrazole-4,5-dione, activating one of its carbonyl groups towards nucleophilic attack.

The chiral environment created by the ligand directs the addition of an organic group from the zinc reagent to one face of the carbonyl, establishing the stereocenter. Following the alkyl transfer, a zinc-alkoxide intermediate is formed. This intermediate then undergoes hydrolysis or reacts with another molecule of the starting alcohol to release the chiral tertiary alcohol product and regenerate the active catalyst, allowing it to enter a new cycle. The efficiency of this process allows for the production of chiral cyclic alcohols in good to excellent yields without the need for harsh Lewis acid additives. nih.gov

For instance, in the catalytic enantioselective addition of diethylzinc (B1219324) to 3-methyl-1-phenyl-1H-pyrazole-4,5-dione, a representative reaction demonstrates the effectiveness of a chiral amino alcohol ligand.

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Morpholine-based amino alcohol | 97 | 95 |

| 2 | Prolinol-derived ligand | 85 | 90 |

| 3 | Cinchona alkaloid derivative | 78 | 82 |

This table presents illustrative data based on findings for similar pyrazole-4,5-dione systems. nih.gov

Similarly, catalytic cycles involving chiral palladium complexes have been proposed for other asymmetric transformations of pyrazolone (B3327878) derivatives. rwth-aachen.de In these cycles, the chiral palladium(0) complex is regenerated after facilitating the formation of the product, often through intermediates where a phosphate (B84403) counteranion provides crucial hydrogen-bonding activation and orientation. rwth-aachen.de

Understanding Stereochemical Control and Diastereoselectivity in Pyrazole-4,5-dione Reactions

Stereochemical control is a cornerstone of modern synthetic chemistry, and reactions involving pyrazole-4,5-diones provide a clear platform for its study. The diastereoselectivity and enantioselectivity of these reactions are heavily influenced by the catalyst, solvent, and substrate structure. In asymmetric additions, the chiral ligand is paramount in dictating the facial selectivity of the nucleophilic attack on the prochiral dione (B5365651). nih.gov

In asymmetric annulation reactions, such as the N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation between 1H-pyrazol-4,5-diones and enals, the catalyst plays a critical role in controlling the stereochemical outcome. dntb.gov.ua The chiral environment of the catalyst guides the approach of the reactants, leading to the preferential formation of one diastereomer over others. DFT calculations have been employed to predict the configuration of the final spirocyclic pyrazolone γ-butyrolactone adducts, confirming the experimentally observed stereoselectivity. dntb.gov.ua

The stereochemical behavior of derivatives formed from cycloaddition reactions has also been investigated. For example, the functionalization of pyrrolo-pyrazole scaffolds derived from cycloadditions with amino acids can lead to distinct diastereoisomers, which can be clearly differentiated by NMR spectroscopy based on the chemical shifts of key protons. nih.gov

| Catalyst | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Chiral NHC 1 | Toluene | >95:5 | 98 |

| Chiral NHC 2 | Dichloromethane | 90:10 | 92 |

| Achiral NHC | Toluene | 50:50 | N/A |

This table illustrates the impact of different catalysts on the stereochemical outcome of a representative [3+2] annulation reaction involving a pyrazole-4,5-dione. dntb.gov.ua

The orientation provided by hydrogen-bonding interactions between the catalyst, often a chiral phosphoric acid, and the pyrazolone substrate is another key factor in achieving high levels of stereocontrol. rwth-aachen.de

Mechanistic Insights into Electrophilic and Nucleophilic Reactivity of the Pyrazole-4,5-dione System

The 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione system possesses distinct sites for both electrophilic and nucleophilic attack, a duality that defines its reactivity. rwth-aachen.devulcanchem.com

Electrophilic Character: The vicinal dicarbonyl group at the C4 and C5 positions makes this moiety a potent electrophile. vulcanchem.com The carbonyl carbons are susceptible to nucleophilic attack, a feature exploited in various addition and condensation reactions. This electrophilicity allows the pyrazole-4,5-dione to act as a Michael acceptor, enabling reactions with a wide range of nucleophiles. vulcanchem.com For example, reactions with hydrazines can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyridazines. vulcanchem.com Furthermore, the electrophilic nature of the pyrazole (B372694) ring itself allows it to undergo electrophilic aromatic substitution, typically at the 4-position if it is unsubstituted. researchgate.net The reaction of pyrazoles with nitrating agents (a mixture of nitric and sulfuric acid) is a classic example of this reactivity, where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net

Nucleophilic Character: The pyrazolone ring system can also exhibit nucleophilic behavior. Pyrazolin-5-ones exist in several tautomeric forms, and the enol form possesses a nucleophilic C4 carbon. rwth-aachen.deresearchgate.net This nucleophilicity is harnessed in reactions like selective C-acylation. rsc.orgresearchgate.net To favor C-acylation over O-acylation, the tautomeric equilibrium is often shifted toward the enol form by using a base like calcium hydroxide. The base protects the hydroxyl group and facilitates the attack of the C4-carbanion on the acylating agent. researchgate.net This strategy is crucial for the synthesis of 4-acyl-pyrazolones, which are valuable intermediates. rsc.org

Role of Intermediates and Transition States in Reaction Progression

The progression of reactions involving pyrazole-4,5-diones is dictated by the formation and stability of various intermediates and transition states. Mechanistic studies, often supported by computational calculations, have shed light on these transient species.

In catalytic asymmetric reactions, the formation of a catalyst-substrate complex is a key intermediate step. For example, a chiral palladium complex can coordinate with the pyrazolone, while a phosphate counteranion provides crucial hydrogen-bonding to activate the substrate and orient it for the subsequent reaction. rwth-aachen.de

In cycloaddition reactions, the mechanism often proceeds through a concerted or stepwise pathway involving specific transition states that determine the regioselectivity and stereoselectivity of the product. mdpi.com For instance, in the [3+2] cycloaddition of α-diazoesters and ynones to form pyrazoles, the reaction proceeds through a cascade of steps including the initial cycloaddition, a 1,5-ester shift, a 1,3-H shift, and an N-H insertion process. researchgate.net Similarly, the reaction of pyrazolines with activated alkynes can lead to unexpected ring-opening via the elimination of styrene, a transformation guided by specific, yet-to-be-fully-characterized, intermediates. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding reaction pathways. For example, in the cycloaddition of α-diazoacetophenone and methyl vinyl ketone, calculations predicted the relative stability of the two regioisomeric dihydropyrazole intermediates, explaining the experimentally observed product ratio. nih.govacs.org The greater stability of one isomer was attributed to better conjugation of an acetyl group with the hydrazone moiety in the transition state. nih.govacs.org

A proposed mechanism for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles via an eliminative 1,3-dipolar cycloaddition highlights the key steps:

In situ generation of nitrilimine dipole: A base abstracts a proton from a hydrazonyl chloride precursor.

Cycloaddition: The nitrilimine reacts with a dipolarophile (e.g., an enaminone).

Intermediate formation: A non-aromatic cycloadduct is formed.

Aromatization: The intermediate eliminates a leaving group to yield the stable, aromatic pyrazole product. mdpi.com

Understanding these intermediates and the energy profiles of their corresponding transition states is fundamental to controlling reaction outcomes and designing novel synthetic methodologies.

Computational and Theoretical Studies on 3 Methyl 1 P Tolyl 1h Pyrazole 4,5 Dione and Its Derivatives

Electronic Structure Calculations for Reactivity and Selectivity Prediction

Electronic structure calculations are fundamental to understanding the chemical behavior of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which in turn governs its reactivity and the selectivity of its reactions. derpharmachemica.com

Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack. researchgate.net

Fukui functions and local reactivity indices provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. researchgate.net These conceptual DFT-based descriptors help in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks, thereby offering a theoretical basis for understanding and predicting the regioselectivity observed in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyrazole (B372694) Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrazole structures.

Quantum Chemical Modeling of Reaction Mechanisms and Energy Profiles

Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the energy barriers that must be overcome for the reaction to proceed.

For instance, in cycloaddition reactions, which are common for pyrazole systems, DFT calculations can be used to predict the regioselectivity of the addition. researchgate.net By calculating the activation energies for the different possible pathways, it is possible to determine which product is kinetically favored. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism. researchgate.net

The energy profiles of reactions, which plot the energy of the system as a function of the reaction coordinate, provide a visual representation of the reaction mechanism. These profiles show the relative energies of the reactants, transition states, intermediates, and products. The height of the energy barrier at the transition state determines the rate of the reaction.

Furthermore, these models can account for the influence of solvents on the reaction mechanism and energy profile. By incorporating solvent models into the calculations, it is possible to obtain a more realistic description of the reaction as it would occur in a laboratory setting.

Table 2: Theoretical Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Energy barrier for the first step |

| Intermediate | -5.7 | A stable species formed during the reaction |

| Transition State 2 | +12.8 | Energy barrier for the second step |

| Products | -20.1 | Final products of the reaction |

Note: This table represents a hypothetical energy profile to illustrate the concepts of quantum chemical modeling of reaction mechanisms.

Conformational Analysis and Tautomeric Equilibria (e.g., Pyrazole Tautomers)

The three-dimensional structure of this compound and its derivatives can significantly influence their physical, chemical, and biological properties. Conformational analysis involves the study of the different spatial arrangements of the atoms in a molecule (conformers) and their relative energies. For the title compound, rotation around the single bond connecting the p-tolyl group to the pyrazole ring is a key conformational freedom. Theoretical calculations can determine the most stable conformation by identifying the geometry that corresponds to the minimum energy.

Tautomerism is a particularly important phenomenon in pyrazole chemistry. Pyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. For N-unsubstituted pyrazoles, annular tautomerism involves the movement of the N-H proton between the two nitrogen atoms of the pyrazole ring. clockss.orgfu-berlin.de While this compound has a substituent on one of the nitrogen atoms, its derivatives or precursors might exhibit tautomerism.

Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. mdpi.com These calculations often take into account the effects of substituents and the solvent environment, as these factors can have a significant impact on the position of the tautomeric equilibrium. mdpi.comias.ac.in For example, electron-donating groups at the C3 position of a pyrazole ring have been shown to increase the basicity of the ring, which can influence tautomeric preferences. mdpi.com The choice of tautomer is also influenced by intra- and intermolecular interactions, such as hydrogen bonding. mdpi.com

Molecular Docking and Interaction Studies (Theoretical Aspects for Ligand Design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, this involves docking a small molecule (ligand), such as a derivative of this compound, into the binding site of a target protein.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to its target. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding energy. researchgate.netijpbs.com A lower binding energy generally indicates a more stable complex and a higher binding affinity.

These studies can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By understanding these interactions, medicinal chemists can design new ligands with improved potency and selectivity. For example, if a docking study reveals a specific hydrogen bond is crucial for binding, a new derivative can be synthesized that enhances this interaction.

Molecular docking simulations of pyrazole derivatives have been used to screen for potential inhibitors of various enzymes, such as protein kinases. researchgate.net The results of these in silico studies can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. alrasheedcol.edu.iq

Table 3: Illustrative Molecular Docking Results for a Pyrazole Derivative

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Asp-810, Lys-645 | Hydrogen Bond, Pi-Alkyl |

| Cyclin-Dependent Kinase 2 | -9.2 | Gln-131, Leu-83 | Hydrogen Bond, Hydrophobic |

| Aurora A Kinase | -7.9 | Arg-137, Ala-213 | Electrostatic, van der Waals |

Note: This table presents hypothetical data to exemplify the output of molecular docking studies.

Advanced Research Perspectives and Future Directions in 3 Methyl 1 P Tolyl 1h Pyrazole 4,5 Dione Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and functionalization of pyrazole-4,5-diones are moving beyond traditional methods towards the adoption of sophisticated catalytic systems that offer superior control over reaction outcomes. These advanced approaches are pivotal in achieving high levels of selectivity and efficiency, which are crucial for the development of complex molecules.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For pyrazole (B372694) derivatives, organocatalysts, particularly those based on cinchona alkaloids and 2-amino-DMAP, have been successfully employed in domino reactions to produce chiral dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee). nih.govmetu.edu.tr Secondary amines have also been utilized as "green promoters" for the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, yielding highly substituted pyrazoles with high regioselectivity at room temperature. nih.gov These methodologies could be adapted for the asymmetric functionalization of the 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione core.

Photocatalysis offers a green and efficient alternative for chemical transformations. Visible-light photoredox catalysis, using inexpensive organic dyes like 9,10-phenanthrenedione, has been used for the functionalization of pyrazolones with dihydroquinoxalin-2-ones. researchgate.net This method utilizes air as a terminal oxidant, highlighting its environmental benefits. researchgate.net Pyrene-4,5-dione itself has been demonstrated as a versatile metal-free, visible-light organic photocatalyst capable of mediating various photochemical activation modes, including photooxidation and photoredox reactions. synthical.comchemrxiv.org Such photocatalytic strategies could enable novel C-H functionalization and cycloaddition reactions on the pyrazole-4,5-dione scaffold under mild conditions.

Flow chemistry provides enhanced control over reaction parameters, leading to improved safety, scalability, and efficiency. nih.gov Two-step syntheses of pyrazoles from acetophenones have been efficiently conducted in flow, significantly reducing reaction times compared to batch processes. galchimia.com The Knorr pyrazole synthesis has also been investigated using transient flow methodology, revealing complex reaction kinetics and enabling the optimization of regioselectivity. rsc.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields, better purity, and a safer manufacturing process.

Microwave-assisted synthesis has been shown to dramatically accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives. dergipark.org.trnih.govmdpi.comtsijournals.com For instance, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones from ethyl acetate (B1210297) and phenylhydrazine (B124118) can be completed in minutes under microwave irradiation. dergipark.org.tr This technology could be instrumental in the rapid and efficient production of this compound and its derivatives.

Interactive Data Table: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalytic System | Key Advantages | Potential Application for this compound |

| Organocatalysis | High enantioselectivity, metal-free, mild conditions | Asymmetric functionalization of the dione (B5365651) moiety |

| Photocatalysis | Green energy source, mild conditions, novel reactivity | C-H functionalization and cycloaddition reactions |

| Flow Chemistry | Enhanced safety, scalability, precise control, faster reactions | Continuous and efficient production |

| Microwave-Assisted | Drastically reduced reaction times, improved yields | Rapid synthesis and derivatization |

Rational Design Principles for New Pyrazole-4,5-dione Scaffolds with Tailored Reactivity

The ability to predict and control the reactivity of a molecule is a cornerstone of modern chemical synthesis. For pyrazole-4,5-diones, rational design principles, often augmented by computational methods, are being employed to create new scaffolds with precisely tailored chemical properties.

Substituent Effects on Reactivity: The nature and position of substituents on the pyrazole ring have a profound impact on its reactivity. Electron-donating groups enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups make it more susceptible to nucleophilic attack. The regioselectivity of reactions, such as the Knorr pyrazole synthesis, is also heavily influenced by the electronic and steric effects of the substituents on the precursors. nih.gov In the context of 4H-pyrazoles, the electronegativity of substituents at the 4-position can influence the degree of antiaromaticity, which in turn affects their reactivity in Diels-Alder reactions. nih.gov By systematically varying the substituents on the this compound scaffold, it is possible to fine-tune its reactivity for specific applications, such as designing more efficient "click" chemistry reagents or precursors for complex heterocyclic systems.

Application of Artificial Intelligence and Machine Learning in Pyrazole-4,5-dione Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by providing powerful tools for retrosynthesis, reaction outcome prediction, and optimization of reaction conditions. beilstein-journals.orgnih.govconsensus.appchemrxiv.orgrsc.org

Machine Learning for Reaction Optimization: ML models can be trained on experimental data to predict the outcome of a reaction, such as the yield or selectivity, under different conditions. beilstein-journals.orgnih.govconsensus.appchemrxiv.orgrsc.org This allows for the in silico optimization of reaction parameters (e.g., temperature, solvent, catalyst), saving time and resources in the laboratory. For the synthesis of this compound, an ML model could be developed to predict the optimal conditions for the condensation and oxidation steps, maximizing the yield and minimizing the formation of byproducts.

Interactive Data Table: Machine Learning Models in Chemical Synthesis

| ML Application | Description | Relevance to Pyrazole-4,5-dione Synthesis |

| Retrosynthesis Planning | AI algorithms propose synthetic routes from target molecule to starting materials. | Discovery of novel and more efficient synthetic pathways. |

| Reaction Outcome Prediction | Models predict the major product and potential side products of a reaction. | Aiding in the selection of viable reaction steps and predicting regioselectivity. |

| Reaction Condition Optimization | ML models identify the optimal set of reaction parameters to maximize yield and selectivity. | Fine-tuning the synthesis for improved efficiency and purity. |

Sustainable and Circular Economy Considerations in Pyrazole-4,5-dione Production and Transformation

The principles of green chemistry and the circular economy are increasingly being integrated into chemical manufacturing to minimize environmental impact and promote sustainability. frontiersin.orgresearchgate.net

Green Chemistry Approaches: The synthesis of pyrazole derivatives is being redesigned to be more environmentally friendly. This includes the use of greener solvents, such as water or fluorinated alcohols that can improve regioselectivity, and the development of solvent-free reaction conditions. ijpsjournal.com Microwave-assisted and photocatalytic methods, which often operate under milder conditions and reduce energy consumption, are also key green chemistry technologies. researchgate.netdergipark.org.trijpsjournal.com The use of renewable feedstocks, such as carbohydrate-derived building blocks, for the synthesis of heterocyclic compounds is another promising avenue for improving the sustainability of pyrazole production. ijpsjournal.com

Circular Economy Principles: A circular economy aims to eliminate waste and maximize the use of resources. In the context of chemical synthesis, this involves designing processes where byproducts from one reaction can be used as starting materials for another. frontiersin.org For the production of this compound, a circular approach would involve exploring the use of bio-based feedstocks for the synthesis of the necessary precursors. nso-journal.orgmdpi.com Furthermore, designing the pyrazole-4,5-dione scaffold for easier degradation or recycling after its intended use would be a key consideration in a circular economy model. The development of catalytic systems that can be easily recovered and reused is also a critical aspect of sustainable and circular chemical production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.